4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
Overview
Description
4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide is a useful research compound. Its molecular formula is C21H15F4N5O and its molecular weight is 429.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.12127277 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation . They are also reported as inhibitors of checkpoint kinase 1 (Chk1), BRAF kinase, Aurora-A kinase, and estrogen receptors .
Mode of Action
The compound interacts with its targets (CDKs, Chk1, BRAF kinase, Aurora-A kinase, and estrogen receptors) by binding to their active sites, thereby inhibiting their function . This interaction results in changes in the cell cycle, leading to the inhibition of cell proliferation .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting CDKs, it disrupts the cell cycle, preventing cells from proliferating . The inhibition of Chk1, BRAF kinase, and Aurora-A kinase also contributes to the disruption of cell proliferation . Additionally, by acting as an antagonist to estrogen receptors, the compound can influence hormone signaling pathways .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability and bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . This is achieved through the disruption of the cell cycle and the inhibition of various kinases involved in cell growth and division . The compound’s antagonistic action on estrogen receptors may also have effects at the molecular and cellular levels .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the environment, such as proteins or other drugs, could potentially interact with the compound and affect its action .
Properties
IUPAC Name |
4-[[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N5O/c1-11-10-16(28-15-8-4-13(5-9-15)19(26)31)30-20(27-11)17(18(29-30)21(23,24)25)12-2-6-14(22)7-3-12/h2-10,28H,1H3,(H2,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYLSILEWOLABG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)N)C(F)(F)F)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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